molecular formula C20H27N5O B15120771 4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine

4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B15120771
M. Wt: 353.5 g/mol
InChI Key: JJKMTNNUZRBCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine typically involves a multi-step process:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxybenzyl chloride with piperazine to form 4-[(3-methoxyphenyl)methyl]piperazine.

    Formation of the Pyrimidine Intermediate: Separately, pyrrolidine is reacted with 2-chloropyrimidine to form 2-(pyrrolidin-1-yl)pyrimidine.

    Coupling Reaction: The final step involves coupling the two intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The piperazine and pyrimidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine.

    Reduction: Formation of partially or fully reduced pyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

4-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C20H27N5O/c1-26-18-6-4-5-17(15-18)16-23-11-13-24(14-12-23)19-7-8-21-20(22-19)25-9-2-3-10-25/h4-8,15H,2-3,9-14,16H2,1H3

InChI Key

JJKMTNNUZRBCIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C3=NC(=NC=C3)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.